Oletimol

Description

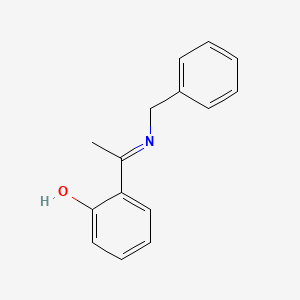

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-benzyl-C-methylcarbonimidoyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSDMSAATMZYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046247, DTXSID40859938 | |

| Record name | Oletimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Benzylethanimidoyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5879-67-4, 365276-81-9 | |

| Record name | Oletimol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oletimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oletimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLETIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Metal Complexes of Oletimol

Complexation Behavior of Oletimol with Transition Metal Ions

The rich coordination chemistry of Schiff base ligands like this compound stems from their ability to form stable complexes with numerous transition metals. The specific nature of the metal ion, the ligand's denticity, and the presence of other supporting ligands all play crucial roles in determining the final structure and stability of the metal complex.

This compound and its structural analogs readily form complexes with a range of transition metal ions, including but not limited to copper(II), cobalt(II), and zinc(II). znaturforsch.comrsc.orgznaturforsch.com The interaction typically involves the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate (B1203915) oxygen and the imine nitrogen to the metal center. researchgate.net

Copper(II) Complexes: Copper(II) complexes of Schiff bases derived from 2-hydroxyacetophenone (B1195853) are widely studied. These complexes are often mononuclear, with the copper(II) ion being coordinated by two bidentate Schiff base ligands, resulting in a general formula of [Cu(L)₂]. researchgate.netcardiff.ac.ukresearchgate.net Depending on the specific reaction conditions and the steric bulk of the amine substituent, different coordination geometries can be achieved. researchgate.net Dinuclear and tetranuclear copper(II) complexes with similar Schiff base ligands have also been reported, showcasing the structural diversity of these compounds. znaturforsch.comcardiff.ac.uk

Cobalt(II) Complexes: Cobalt(II) also forms stable complexes with 2-hydroxyacetophenone-based Schiff bases. znaturforsch.comznaturforsch.comnih.gov These complexes often exhibit octahedral or tetrahedral geometries. For instance, octahedral geometries are common where the cobalt(II) ion is coordinated to two tridentate Schiff base ligands or two bidentate ligands and additional solvent molecules. rsc.org

Zinc(II) Complexes: Zinc(II) complexes with Schiff bases derived from 2-hydroxyacetophenone and its derivatives have been synthesized and characterized. rsc.orgresearchgate.net Due to the d¹⁰ electronic configuration of Zn(II), these complexes are diamagnetic and typically adopt a tetrahedral or, less commonly, an octahedral coordination geometry. rsc.orgresearchgate.net

Silver(I) Complexes: While less common than complexes with first-row transition metals, silver(I) is known to form coordination polymers and discrete complexes with various Schiff base ligands. rsc.orgresearchgate.netnih.gov The coordination geometry around the Ag(I) center in these complexes can vary, with linear, trigonal planar, and tetrahedral arrangements being the most prevalent. nih.govtcichemicals.com In complexes with bidentate Schiff bases, silver(I) often exhibits a distorted tetrahedral geometry. rsc.org

| Metal Ion | Typical Coordination Geometries | Common Complex Stoichiometry (Ligand:Metal) | References |

|---|---|---|---|

| Copper(II) | Distorted Tetrahedral, Square Planar, Octahedral | 2:1 | researchgate.netcardiff.ac.uk |

| Cobalt(II) | Tetrahedral, Octahedral | 2:1 | znaturforsch.comznaturforsch.comrsc.org |

| Zinc(II) | Tetrahedral, Octahedral | 2:1 | rsc.orgrsc.orgresearchgate.net |

| Silver(I) | Linear, Trigonal Planar, Tetrahedral | Variable (often forms coordination polymers) | rsc.orgresearchgate.netnih.gov |

This compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen of the azomethine group and the oxygen of the deprotonated phenolic group. researchgate.net This chelation forms a stable six-membered ring, which enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.

The coordination geometry of the metal center in this compound complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Four-coordinate complexes are common, particularly for Cu(II) and Zn(II). These can adopt either a tetrahedral or a square planar geometry. researchgate.netcardiff.ac.uk Copper(II) complexes with Schiff bases derived from 2-hydroxyacetophenone often exhibit geometries that are intermediate between tetrahedral and square planar, best described as distorted tetrahedral. researchgate.net

Six-coordinate complexes typically adopt an octahedral geometry. rsc.org This can be achieved, for example, in complexes of the type [M(L)₂(Solvent)₂], where two this compound ligands and two solvent molecules occupy the coordination sphere of the metal ion.

Ancillary, or co-ligands, can be introduced into the coordination sphere of a metal-Oletimol complex to modify its properties. Phosphanes, such as triphenylphosphine (B44618) (PPh₃), are a common class of ancillary ligands used in coordination chemistry. researchgate.net

Phosphine (B1218219) ligands are soft σ-donors and can influence the electronic properties, stability, and reactivity of the metal center. tcichemicals.com The introduction of a bulky and electron-donating phosphine ligand can:

Stabilize the metal complex: The strong σ-donation from the phosphine can increase the electron density on the metal center, strengthening the metal-ligand bonds.

Influence the coordination geometry: The steric bulk of the phosphine can favor lower coordination numbers or enforce specific geometries to minimize steric hindrance.

Modify reactivity: Changes in the electronic and steric environment around the metal center can alter the catalytic activity or reaction pathways of the complex.

For example, square planar palladium(II) complexes have been synthesized containing both a tridentate Schiff base and a triphenylphosphine ligand. researchgate.net

Mechanistic Investigations of Oletimol S Chemical and Biological Reactivity

Elucidation of Reaction Mechanisms in Oletimol Complex Formation

The formation of metal complexes involving this compound is a key aspect of its chemical behavior. These reactions proceed through specific pathways involving the coordination of the this compound ligand to a metal center. The phenoxy-ketimine structure of this compound allows for coordination through both the nitrogen atom of the imine group and the oxygen atom of the phenol (B47542) group, acting as an N,O-donor ligand. mdpi.com

Kinetic Studies of Ligand Exchange and Complexation Rates

Kinetic studies provide valuable insights into the rates at which this compound ligands associate with metal ions and how existing ligands are exchanged. Ligand exchange is a fundamental process in coordination chemistry that involves the replacement of ligands bound to a central metal atom. numberanalytics.com This process is particularly significant in the context of metal complex formation and transformation.

Factors such as ligand concentration, temperature, and solvent can significantly influence the kinetics of ligand exchange reactions. numberanalytics.com For instance, higher temperatures generally lead to increased reaction rates. numberanalytics.com The nature of the solvent can impact the solubility of the ligands and metal complexes, as well as the reaction kinetics. numberanalytics.com

While specific kinetic data for this compound complexation and ligand exchange rates are not extensively detailed in the provided search results, general principles of ligand exchange kinetics in metal complexes are relevant. Ligand substitution in complexes can occur via associative, dissociative, or interchange mechanisms, each characterized by different rate laws and intermediate species. numberanalytics.comlibretexts.org For example, associative substitution, common for complexes with 16 total electrons or fewer, involves the incoming ligand approaching the metal center before the leaving group departs, often resulting in a second-order rate law dependent on the concentrations of both the metal complex and the incoming ligand. libretexts.org

Studies on other Schiff base metal complexes have demonstrated that ligand exchange reactions can be influenced by factors such as the presence of bases, which can affect the deprotonation state of the ligand and thus its coordination behavior. scielo.org.za The stability of the resulting complex also serves as a driving force for ligand exchange reactions. scielo.org.za

Intermediate Identification and Reaction Pathway Mapping

In the formation of metal complexes with polydentate ligands like this compound, the process can involve intermediates where the incoming ligand is partially coordinated and the leaving ligand is partially dissociated. scielo.org.za Mapping these pathways often involves spectroscopic techniques and kinetic analysis to detect and characterize transient species.

While direct experimental data on specific intermediates formed during this compound complexation is not available in the provided text, research on other metal-ligand systems highlights the importance of intermediates in controlling reaction rates and outcomes. numberanalytics.com For example, in some catalytic cycles, the stability of intermediates can significantly impact the reaction pathway and influence selectivity. numberanalytics.com

Mechanistic Role of this compound in Catalytic Systems (e.g., within metal complexes)

This compound, particularly in the form of its metal complexes, has been noted for potential catalytic properties. mdpi.com The mechanistic role of this compound within these systems is related to its ability to coordinate to metal centers and influence their electronic and steric environment, thereby modulating their catalytic activity and selectivity. mdpi.com

Investigation of Catalytic Cycles and Turnover-Limiting Steps

Catalytic reactions proceed through a series of elementary steps that form a catalytic cycle, regenerating the active catalyst at the end of each cycle. unife.itlibretexts.org Understanding the catalytic cycle and identifying the turnover-limiting step (the slowest step in the cycle) are essential for optimizing catalyst performance. unife.itumb.edu

While specific catalytic cycles involving this compound are not detailed, the general principles of transition metal catalysis apply. These often involve steps such as ligand dissociation/association, oxidative addition, reductive elimination, and migratory insertion. libretexts.org The nature of the ligands, including this compound, can significantly impact the feasibility and rates of these steps.

Identifying the turnover-limiting step can be achieved through kinetic studies and mechanistic investigations, which may involve techniques like kinetic zone diagrams. nsf.gov Changes that lower the activation barrier for the turnover-limiting step will increase the TOF. umb.edu

Fundamental Insights into Biochemical Mechanisms of this compound Metal Complexes (excluding human clinical efficacy)

This compound metal complexes have shown potential biological properties. mdpi.com Investigating the fundamental biochemical mechanisms of these complexes involves understanding how they interact with biological molecules and pathways at a molecular level, excluding discussions of their efficacy in human clinical settings.

Metal complexes can interact with biological systems through various mechanisms, including binding to proteins, enzymes, or nucleic acids, or by participating in redox processes. The biological activity of Schiff base metal complexes, in general, has been a subject of interest, with many exhibiting antimicrobial and other properties. mdpi.comresearchgate.net

The provided search results indicate that this compound forms complexes with copper and silver. mdpi.com Copper and silver ions are known to interact with biological molecules. For example, silver ions can bind to sulfhydryl groups in cysteine residues, potentially disrupting enzyme function and protein structure. mdpi.com

Understanding the biochemical mechanisms of this compound metal complexes would involve studying their interactions with specific biological targets, their uptake and distribution in biological systems (excluding human pharmacokinetics), and the resulting molecular events. This could involve techniques such as spectroscopy, enzyme assays, and studies on cellular interactions, focusing on the fundamental chemical and biological processes involved.

Molecular Interactions with Microbial Components (e.g., DNA, Proteins, Cell Membranes)

Research into the interactions of this compound with microbial components has primarily been explored in the context of its role as a ligand in metal complexes and their associated antibacterial activities. One study investigated copper and silver complexes incorporating phenoxy-ketimine Schiff base ligands, including this compound (referred to as HLBSMe), for their antibacterial effects against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria in vitro mdpi.comresearchgate.net.

The study suggested that the enhanced antibacterial activities observed for the metal complexes compared to the free Schiff base ligands could be explained by Tweedy's chelation theory researchgate.net. According to this theory, chelation can reduce the polarity of the metal ion, increasing the lipophilicity of the central metal atom researchgate.net. This increased lipophilicity is proposed to facilitate the penetration of the complex through the bacterial lipid layer, which constitutes the cell membrane mdpi.comresearchgate.net. Once inside, the complexes may interact with and block enzymes on the cell membrane, thereby inhibiting microbial growth mdpi.comresearchgate.net.

Specifically, in the case of silver complexes incorporating the this compound ligand, it was noted that silver ions possess the ability to interact with sulfhydryl (SH) groups, such as those found in cysteine residues within proteins mdpi.com. This interaction can disrupt essential enzyme systems and destabilize disulfide (S-S) bonds crucial for maintaining protein structure, ultimately leading to the inhibition of bacterial proliferation mdpi.com.

However, the research indicated that the free this compound Schiff base ligand itself exhibited negligible toxicity against the tested E. coli and S. aureus strains mdpi.com. This suggests that while this compound can play a role as a component within metal complexes that interact with microbial structures and enzymes, its direct interaction with microbial DNA, proteins, or cell membranes as a standalone compound appears limited in terms of causing significant toxicity in these in vitro antibacterial assays.

While general concepts regarding DNA-binding drugs and their potential biological activity exist google.comgoogle.com, specific detailed research findings demonstrating direct binding of the free this compound compound to microbial DNA or proteins were not identified in the consulted literature within the scope of this review. Similarly, although the mechanism of interaction with the bacterial cell membrane was proposed for the metal complexes containing this compound, direct disruptive interactions of the free this compound ligand with microbial cell membranes at a molecular level were not specifically detailed in the provided search results.

Table 1 presents a summary of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the free this compound ligand (HLBSMe) and some of its metal complexes against Escherichia coli and Staphylococcus aureus. mdpi.com

| Compound | Organism | MIC (mg mL⁻¹) | MBC (mg mL⁻¹) |

| HLBSMe (this compound) | E. coli | > 1.000 | > 1.000 |

| HLBSMe (this compound) | S. aureus | > 1.000 | > 1.000 |

| [Ag(HLBSMe)(PTA)]NO₃ (Compound 4) | E. coli | 0.050 | 0.200 |

| [Ag(HLBSMe)(PTA)]NO₃ (Compound 4) | S. aureus | 0.100 | 0.200 |

Note: Data extracted from reference mdpi.com. HLBSMe refers to this compound. PTA is 1,3,5-triaza-7-phosphaadamantane.

Cellular Pathway Modulation in in vitro Biological Systems

Based on the available search results, specific detailed research findings on the modulation of cellular pathways by this compound in in vitro biological systems were not extensively described. While the antibacterial activity of this compound metal complexes implies interference with essential bacterial cellular processes necessary for growth and survival mdpi.comresearchgate.net, the precise cellular pathways modulated by this compound itself, particularly in broader in vitro biological contexts beyond general bacterial growth inhibition, were not explicitly identified.

Research on other compounds has demonstrated modulation of diverse cellular pathways in vitro, such as the effects of placental extracts on lymphocyte activation pathways involving alloantigen, LPS, and Con A stimulation nih.gov, or the identification of signaling pathways like STAT1 and GREM1 activation in ovarian cells within a tumor microenvironment model thewellbio.com. However, these examples pertain to different substances and biological systems and are not linked to the activity of this compound.

Therefore, while the antibacterial action of this compound metal complexes suggests an impact on bacterial cellular functions, specific data elucidating the modulation of defined cellular pathways by this compound in various in vitro biological systems is not available within the scope of the provided information.

Theoretical and Computational Chemistry Studies on Oletimol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. umd.edu Methods like Density Functional Theory (DFT) are powerful tools for determining molecular geometry and energy, while high-accuracy predictions can be achieved through Ab Initio methods. wikipedia.orgmdpi.comnih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

No specific studies employing Density Functional Theory to calculate the molecular geometry, electronic structure, or energy of Oletimol have been found. Such calculations would typically provide insights into bond lengths, angles, and the distribution of electron density within the molecule, which are crucial for predicting its reactivity. mdpi.comjns.edu.af

Ab Initio Methods for High-Accuracy Predictions

Similarly, a search for high-accuracy predictions using Ab Initio methods for this compound yielded no results. These "first-principles" calculations, which are computationally intensive, are used to obtain highly precise data on molecular properties without reliance on experimental parameters. nih.govugent.be

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the movement of atoms and molecules over time. hw.ac.ukyoutube.com This technique allows for the exploration of a compound's conformational landscape and its dynamic behavior. A review of the literature found no published MD studies specifically focused on this compound to analyze its conformational flexibility or dynamic properties.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR and IR spectra, which can then be correlated with experimental findings to validate both the computational model and the experimental data. nih.gov There is currently no available research that reports on the computational prediction of spectroscopic parameters for this compound.

In Silico Screening and Design of this compound Analogues for Targeted Interactions

In silico screening has become an essential tool in drug discovery and materials science for identifying promising candidate molecules from large virtual libraries. nih.govrsc.orgnih.govmdpi.com This involves computational techniques to predict the interaction of molecules with a specific target. No studies were found detailing the use of this compound in in silico screening efforts or the design of its analogues for targeted biological or material interactions.

Development of Advanced Computational Models for this compound and Its Complexes

The development of advanced computational models is crucial for accurately simulating complex chemical systems. siemens.commit.edu While one study noted the synthesis of metal complexes with this compound, it did not include the development or application of advanced computational models to study these specific complexes. mdpi.com

Interactions of Oletimol and Its Derivatives with Biological Systems at a Molecular and Cellular Level in Vitro Focus

Mechanisms of Antimicrobial Activity of Oletimol Coordination Compounds

While the antimicrobial properties of coordination compounds are a broad area of research, there is no published evidence detailing the antimicrobial activity or mechanisms of this compound-based coordination compounds. nih.govmdpi.com Generally, metal complexes can exert antimicrobial effects by disrupting cell membranes, inhibiting essential enzymes, or interfering with DNA replication, but these mechanisms have not been investigated for this compound. mdpi.comopenmedicinalchemistryjournal.com

Impact on Bacterial Cell Growth and Viability in vitro

No studies were found that evaluated the in vitro impact of this compound coordination compounds on bacterial cell growth or viability. Therefore, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against any bacterial strains are not available.

Advanced Analytical Methodologies for Oletimol Detection and Characterization

Chromatographic Separation and Isolation Techniques for Oletimol in Complex Matrices

Chromatographic methods are essential for separating this compound from other components in a sample prior to its identification and quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

Liquid Chromatography (LC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of compounds like this compound, which possess moderate polarity and are soluble in common organic solvents. Developing a robust HPLC method involves several key steps:

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for separating moderately polar compounds like this compound. The selection is based on the principle of hydrophobic interaction between the analyte and the stationary phase.

Mobile Phase Selection: The mobile phase usually consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents is optimized to achieve the desired retention time and separation from other compounds. For this compound, a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would likely be effective in eluting the compound while separating it from more polar and less polar impurities.

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting this compound due to the presence of chromophores in its structure. The detector wavelength would be set at the absorbance maximum of this compound to ensure high sensitivity.

Optimization: Method optimization involves fine-tuning parameters such as the mobile phase gradient, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time.

While a specific, validated HPLC method for this compound is not widely published, the general principles of reversed-phase chromatography provide a clear framework for its development. The successful separation of other Schiff base compounds using these principles supports their applicability to this compound analysis.

Gas Chromatography (GC) Method Development (if applicable)

Gas chromatography is a viable technique for thermally stable and volatile compounds. This compound, as a phenoxy-ketimine Schiff base, may be amenable to GC analysis, potentially after a derivatization step to increase its volatility and thermal stability, although some Schiff bases can be analyzed directly.

The development of a GC method would involve:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable starting point.

Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure the complete vaporization of this compound without causing thermal degradation.

Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up to a higher temperature would be used to separate this compound from other volatile components in the sample.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for the organic structure of this compound. For more definitive identification, a Mass Spectrometer (MS) detector is preferred.

The use of GC-MS for the structural determination of other Schiff base derivatives has been demonstrated, suggesting that a similar approach could be successfully applied to this compound. nih.gov

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of this compound. This is a critical step in its unambiguous identification, especially in complex samples where isobaric interferences (compounds with the same nominal mass) may be present. For this compound (C₁₅H₁₅NO), the expected monoisotopic mass is 225.1154 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure this mass with high precision, confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem mass spectrometry (MS/MS) is used for the structural confirmation of this compound and for its highly sensitive and selective quantification at trace levels. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ with m/z 226 in positive ion mode) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the this compound structure and create a unique "fingerprint."

A study on the synthesis and characterization of this compound (referred to as HLBSMe) utilized Electrospray Ionization Mass Spectrometry (ESI-MS) for its analysis. mdpi.com The major positive ion detected was at an m/z of 226, corresponding to the protonated molecule [LBSMe + H]⁺. mdpi.com This confirms the molecular weight of this compound.

The ESI-MS analysis was performed under the following conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Flow Rate | 200 μL/min |

| Capillary Voltage | 2500 V |

| Source Temperature | 100 °C |

| Desolvation Temperature | 400 °C |

By monitoring specific transitions from the precursor ion to one or more fragment ions (a technique known as Multiple Reaction Monitoring or MRM), this compound can be quantified with very high selectivity and sensitivity, even in the presence of a complex sample matrix.

Potential Applications of Oletimol and Its Derivatives in Materials Science and Engineering

Design and Synthesis of Oletimol-Based Functional Materials

The synthesis of new functional materials relies on the design of molecular precursors with specific chemical properties. This compound's structure, likely containing coordination sites, could serve as a foundation for creating complex material architectures.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are renowned for their high porosity and tunable structures, making them suitable for gas storage, separation, and catalysis. Should this compound possess suitable functional groups capable of coordinating with metal centers, it could theoretically be employed as an organic linker in the synthesis of novel MOFs or coordination polymers. The specific properties of such materials would be dictated by the coordination geometry of the metal, the topology of the resulting framework, and the intrinsic properties of the this compound molecule itself.

Hybrid Organic-Inorganic Materials for Specific Applications

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced thermal stability, mechanical strength, or specific electronic properties. This compound derivatives could potentially be functionalized to react with inorganic precursors, such as silanes, to form hybrid materials through processes like the sol-gel method. These materials could find applications in coatings, sensors, or as specialized dielectrics, depending on the final properties achieved.

Catalytic Applications in Industrial Chemical Processes

The search for efficient and selective catalysts is a major driver of chemical research. Organic molecules can act as ligands that modify the activity of metal catalysts or can themselves act as organocatalysts.

Heterogeneous Catalysis Development

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This compound could potentially be immobilized on a solid support, such as silica or alumina, to create a heterogeneous catalyst. If the molecule contains catalytically active sites, or if it can act as a ligand for a catalytically active metal, such a system could be used in various industrial processes. The advantage of a heterogeneous system is the ease of separation of the catalyst from the reaction products.

Homogeneous Catalysis Design

In homogeneous catalysis, the catalyst is in the same phase as the reactants. This compound or its derivatives could potentially serve as ligands for metal complexes used in homogeneous catalysis. By tuning the electronic and steric properties of the this compound ligand, it might be possible to influence the activity and selectivity of the metal catalyst in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Advanced Polymer Chemistry and Composite Material Integration

Polymers are ubiquitous in modern life, and the development of new polymers with tailored properties is a continuous effort. Organic molecules can be incorporated into polymers as monomers, additives, or as part of a composite material.

The integration of this compound into polymer chains could impart specific functionalities to the resulting material. For example, if this compound possesses certain optical or electronic properties, a polymer containing this compound could be developed for applications in electronics or photonics. Furthermore, this compound or its derivatives could be used as functional fillers or reinforcing agents in composite materials. By dispersing this compound within a polymer matrix, it might be possible to enhance the mechanical, thermal, or chemical resistance of the composite. The effectiveness of such an approach would depend on the compatibility between this compound and the polymer matrix and the interfacial interactions between them.

Future Research Directions and Unaddressed Scientific Challenges for Oletimol

Synergistic Approaches Combining Synthetic, Computational, and Mechanistic Studies

Future investigations into Oletimol would benefit from a synergistic research model that integrates synthetic chemistry, computational modeling, and mechanistic studies. This approach allows for a more efficient and in-depth understanding of the molecule's properties and potential applications. Synthetic efforts could focus on creating analogues of this compound to establish structure-activity relationships. Computational studies, such as Density Functional Theory (DFT) and molecular docking, could predict the properties and biological interactions of these analogues, thereby guiding synthetic priorities. Mechanistic studies would then be employed to validate the computational predictions and elucidate the precise molecular interactions and reaction pathways.

Exploration of Novel Biological Interactions and Mechanisms (non-clinical)

Given its initial development as an antirheumatic agent, a key area for future non-clinical research is the exploration of its broader biological interactions and mechanisms of action. ncats.io High-throughput screening of this compound against various biological targets could uncover novel therapeutic potentials beyond its original intended use. Investigating its interactions with key enzymes, receptors, and signaling pathways could provide a molecular basis for any observed biological activity. Techniques such as proteomics and metabolomics could offer a comprehensive view of the cellular response to this compound, revealing its mechanism of action and potential off-target effects.

Sustainable and Environmentally Benign Synthesis and Degradation Strategies

In line with the principles of green chemistry, a crucial future research direction would be the development of sustainable synthetic routes to this compound and its derivatives. nih.govmdpi.com This would involve exploring the use of renewable starting materials, employing catalytic methods to minimize waste, and utilizing environmentally benign solvents. mdpi.com Furthermore, studies on the environmental fate and degradation of this compound are necessary to ensure its environmental compatibility. Research into its biodegradability and the identification of any persistent or toxic degradation products would be essential for its long-term viability as a useful chemical entity.

Advanced Materials Development with Enhanced Functionality

The chemical structure of this compound, featuring both a phenol (B47542) and an imine group, suggests its potential as a building block for advanced materials. nih.govnih.gov Future research could explore the incorporation of this compound into polymer backbones to create materials with novel thermal, mechanical, or electronic properties. Its ability to coordinate with metal ions could also be exploited to develop new catalysts or sensor materials. The synthesis and characterization of such this compound-based materials would be a primary focus, followed by an evaluation of their performance in specific applications.

Role of Artificial Intelligence and Machine Learning in Accelerating this compound Research

Interdisciplinary Research Collaborations to Broaden this compound's Scientific Impact

To fully realize the scientific potential of this compound, interdisciplinary collaborations are essential. journalisslp.com Bringing together experts in synthetic chemistry, computational science, biology, materials science, and environmental science will foster a comprehensive approach to its study. Such collaborations can bridge knowledge gaps and lead to innovative applications that might not be apparent from a single disciplinary perspective. The establishment of a collaborative research network focused on this compound would be a strategic step towards maximizing its scientific impact.

Q & A

Q. What are the key considerations in designing a reproducible synthesis protocol for Oletimol?

A robust synthesis protocol requires:

- Detailed procedural documentation : Include reaction temperatures, solvent ratios, catalyst concentrations, and purification steps to ensure reproducibility .

- Purity validation : Use NMR and IR spectroscopy to confirm structural identity and detect impurities. Compare spectral data with literature or computational predictions .

- Yield optimization : Calculate theoretical and experimental yields, identifying limiting reagents and side reactions through stoichiometric analysis .

Example Synthesis Protocol Table :

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Spectroscopic methods : NMR and IR are essential for functional group identification. For example, IR absorption at 1650–1750 cm confirms carbonyl groups .

- Chromatography : HPLC or GC-MS quantifies purity and detects byproducts .

- Elemental analysis : Validate empirical formulas with ≤0.3% deviation from theoretical values .

Q. How should researchers optimize reaction conditions for this compound synthesis to maximize yield and minimize byproducts?

- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading using Design of Experiments (DOE) .

- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and adjust conditions dynamically .

- Byproduct analysis : Use LC-MS to identify side products and modify reaction pathways (e.g., adjusting pH to suppress hydrolysis) .

Advanced Research Questions

Q. What methodologies integrate computational chemistry with experimental data to resolve structural ambiguities in this compound?

- Hybrid validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using WebMO or Gaussian) to resolve stereochemical uncertainties .

- Molecular docking : Predict binding conformations of this compound with target proteins, validating results via X-ray crystallography .

- Data transparency : Archive computational input/output files and cite software versions to ensure reproducibility .

Q. How can researchers systematically analyze contradictory spectral data during this compound characterization?

- Contradiction framework : Apply empirical falsification principles to prioritize data reliability. For example, reconcile conflicting IR and NMR results by cross-referencing purity assays (e.g., elemental analysis) .

- Error source identification : Quantify instrumental precision (e.g., NMR spectrometer resolution) and environmental variability (e.g., solvent impurities) .

- Statistical validation : Use ANOVA to determine if observed discrepancies are statistically significant (e.g., ) .

Q. What statistical approaches validate the reproducibility of this compound's pharmacological activity across different experimental models?

- Cross-model validation : Compare IC values in cell-based vs. animal models using Bland-Altman plots to assess bias and variability .

- Meta-analysis : Aggregate data from independent studies to calculate pooled effect sizes and confidence intervals, addressing publication bias .

- Power analysis : Determine sample sizes required to detect clinically relevant effects (e.g., 80% power with α = 0.05) .

Guidelines for Methodological Rigor

- Data reporting : Adhere to significant figure rules (e.g., report melting points as ±0.1°C) and metric system standards (e.g., mL, mmol) .

- Ethical compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .

- Reproducibility : Publish raw datasets, spectra, and computational outputs in supplementary materials with open-access licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.